molecular formula C12H11N3O B1291347 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole CAS No. 637335-93-4

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

Cat. No.: B1291347
CAS No.: 637335-93-4
M. Wt: 213.23 g/mol
InChI Key: FDFNCUNVKIOCAN-UHFFFAOYSA-N
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Description

“4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C12H11N3O . It has a molecular weight of 213.24 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11N3O/c1-9-12(13-8-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 213.24 . The compound’s InChI code is 1S/C12H11N3O/c1-9-12(13-8-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 .

Scientific Research Applications

Heterocyclic Synthesis and Dye Applications

The chemistry of pyrazoline derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been extensively studied for synthesizing various classes of heterocyclic compounds and dyes. These derivatives serve as valuable building blocks for the generation of heterocycles such as pyrazolo-imidazoles, -thiazoles, spiropyridines, and more, under mild reaction conditions. The unique reactivity of these compounds opens up innovative transformations for synthesizing versatile dyes from a wide range of precursors, indicating their significance in both heterocyclic chemistry and dye applications (Gomaa & Ali, 2020).

Biological Activities

Pyrazole derivatives have been identified as pharmacophores due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These compounds are extensively used as synthons in organic synthesis, highlighting their importance in medicinal chemistry and as templates for combinatorial chemistry (Dar & Shamsuzzaman, 2015).

Antifungal Applications

The study of small molecules against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms, has identified pyrazole derivatives with significant antifungal activities. These compounds exhibit structure-activity relationships (SAR) that are crucial for developing targeted antifungal agents, demonstrating their potential in agricultural and medicinal applications (Kaddouri et al., 2022).

Drug Metabolism and P450 Isoform Selectivity

Pyrazole derivatives have also been explored for their roles in drug metabolism, specifically as inhibitors of cytochrome P450 isoforms in human liver microsomes. These studies are crucial for predicting drug-drug interactions and understanding the metabolism of various pharmaceuticals, further underscoring the importance of pyrazole derivatives in drug development and pharmacokinetics (Khojasteh et al., 2011).

Anticancer Research

Research into pyrazoline derivatives has revealed their potential as anticancer agents. Various synthetic strategies have been developed to enhance their biological effects against cancer, indicating the scope of these compounds in oncological research and therapy (Ray et al., 2022).

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket .

Mode of Action

It’s known that isocyanates, in general, can act as blocking agents . This suggests that 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole might interact with its targets by blocking certain biochemical processes.

Result of Action

Related compounds have shown antipromastigote activity, suggesting potential antiparasitic effects .

Biochemical Analysis

Biochemical Properties

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction can lead to the modification of protein function and activity. Additionally, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways. This activation can result in changes in gene expression, promoting the expression of genes involved in inflammation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to the active sites of enzymes, leading to enzyme inhibition. This binding can result in the formation of stable enzyme-inhibitor complexes, preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with DNA, causing changes in gene expression by altering transcription factor binding and chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress-responsive signaling pathways and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative damage and disrupting normal cellular function. The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biological effects. Its distribution within the body can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. Alternatively, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, leading to changes in gene expression .

Properties

IUPAC Name

4-isocyanato-3,5-dimethyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-12(13-8-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFNCUNVKIOCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619542
Record name 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637335-93-4
Record name 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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